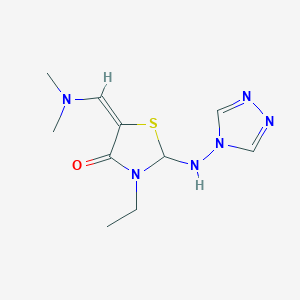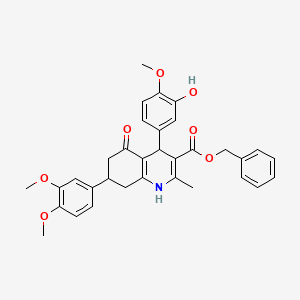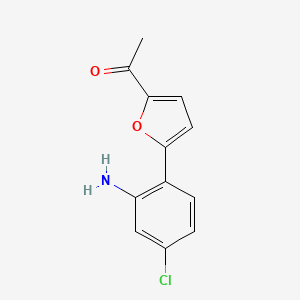
1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with an amino and chloro group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone typically involves the reaction of 2-amino-4-chlorobenzaldehyde with furan-2-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl ketones, while substitution reactions can produce a variety of substituted furans .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone
- 1-(5-(2-Amino-4-methylphenyl)furan-2-yl)ethanone
- 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone
Uniqueness: 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone is unique due to the specific positioning of the amino and chloro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
886494-58-2 |
|---|---|
Molekularformel |
C12H10ClNO2 |
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
1-[5-(2-amino-4-chlorophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-7(15)11-4-5-12(16-11)9-3-2-8(13)6-10(9)14/h2-6H,14H2,1H3 |
InChI-Schlüssel |
ZPBJGFNEPUZZGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)
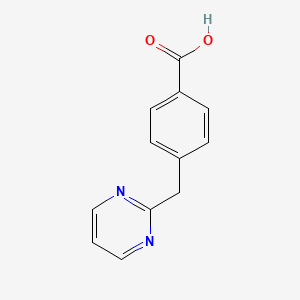
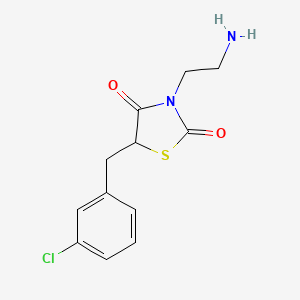
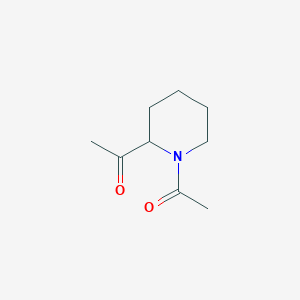
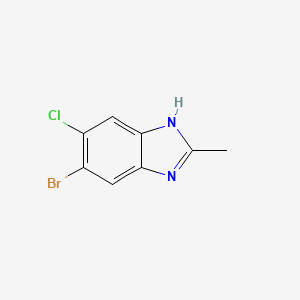

![N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B11770482.png)
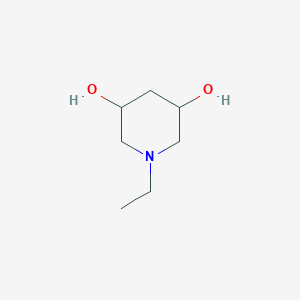
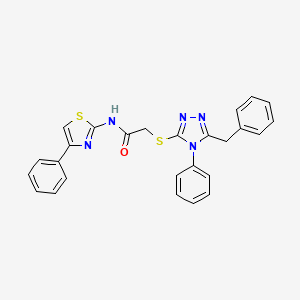
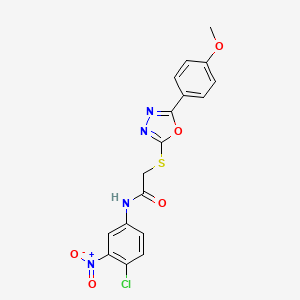
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)

